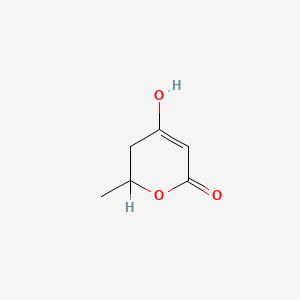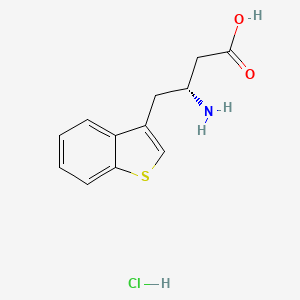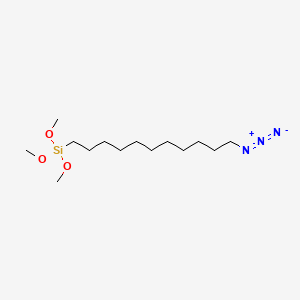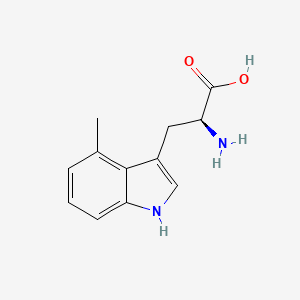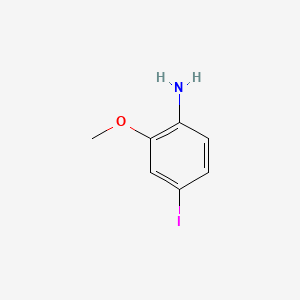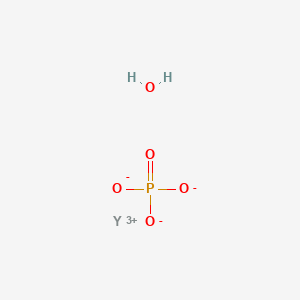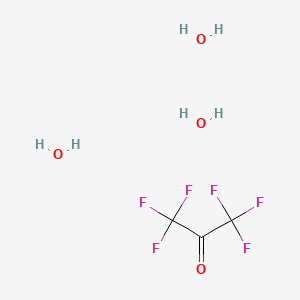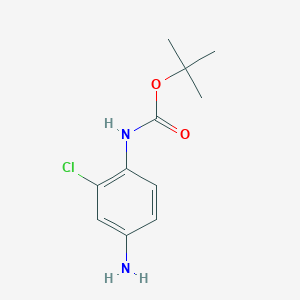
Hydroxydicyclopentadiene
Overview
Description
Hydroxydicyclopentadiene is a chemical compound with the molecular formula C10H12O . It has a molecular weight of 148.202 Da . It is used in various applications, including as a raw material for polyester resin, urea-formaldehyde resin, melamine resin, and alkyd resin . It can also be used as a binder, plasticizer, paint, rust remover, and printing ink .
Synthesis Analysis
Hydroxydicyclopentadiene and some of its ester and ether derivatives have been synthesized and used for the first time as ring-opening metathesis polymerization (ROMP) monomers to create cross-linked thermoset polymers with Ru-catalysts .
Chemical Reactions Analysis
While specific chemical reactions involving Hydroxydicyclopentadiene are not detailed in the search results, it is known that it can participate in ring-opening metathesis polymerization (ROMP) reactions .
Physical And Chemical Properties Analysis
Hydroxydicyclopentadiene is a clear liquid that can range in color from colorless to light yellow to light orange . It has a density of 1.08 and a flash point of 106 °C . It is soluble in Acetone, Ethanol, Benzene, and Chloroform .
Scientific Research Applications
Ring-Opening Metathesis Polymerization (ROMP)
Hydroxydicyclopentadiene and its ester and ether derivatives have been synthesized and used for the first time as ROMP monomers to create cross-linked thermoset polymers with Ru-catalysts . This new family of polymers showed thermal properties comparable to those of polydicyclopentadiene (pDCPD), although glass transition temperatures were mainly reduced by the modifications .
Creation of Odorless Polymers
The use of Hydroxydicyclopentadiene in ROMP opens a window towards many important applications by making novel thermoset ROMP homopolymers and copolymers from monomers with significantly reduced odor . This is particularly beneficial in applications where odor can be a limiting factor.
Tunable Physical Properties
The physical properties of the polymers created using Hydroxydicyclopentadiene as a monomer can be tuned depending on the substituents attached . This allows for the creation of materials with specific properties tailored to their intended applications.
Production of Low-Density Polymers
The ring-opening metathesis polymerization of dicyclopentadiene in the presence of ruthenium-based complexes is a facile way to introduce fillers into resin bulk . The unexpanded microspheres used as fillers allow decreasing in polymer density .
Production of High-Strength Polymers
During metathesis polymerization, polydicyclopentadiene (pDCPD) acquires a cross-linked structure . This thermoset material used as engineering plastic has several advantages: high strength properties in a wide temperature range, chemical resistance, and low density .
Use in Various Industries
Parts of various shapes and sizes can be made from pDCPD, which allows the use of this polymer in mechanical engineering, chemical production, and construction .
Safety and Hazards
When handling Hydroxydicyclopentadiene, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed .
Mechanism of Action
Target of Action
Hydroxydicyclopentadiene (also known as DCPD-OH) is primarily used as a monomer in the production of specialty polymers and resins . Its primary targets are the polymer chains where it can undergo polymerization reactions to form cross-linked networks .
Mode of Action
The compound interacts with its targets through a process known as ring-opening metathesis polymerization (ROMP) . In this process, the cyclic olefins (like DCPD-OH) open to form linear chains or rings . This interaction results in materials with excellent thermal and chemical resistance .
Biochemical Pathways
Its role in the production of polymers and resins suggests that it may influence the pathways related to polymer synthesis and cross-linking .
Pharmacokinetics
Its physical properties such as its density (108 at 20°C), flash point (106°C), and solubility in various solvents like chloroform, benzene, acetone, and ethanol suggest that it may have unique
properties
IUPAC Name |
(1R,7R)-tricyclo[5.2.1.02,6]dec-4-en-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-11H,2,4-5H2/t6-,7?,8?,9-,10?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUKQFUHJZHLRC-QUFPLUETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C3CC2C(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC2C1[C@@H]3C[C@H]2C(C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydroxydicyclopentadiene | |
CAS RN |
37275-49-3 | |
| Record name | Hexahydro-4,7-methano-1H-indenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



